2-(4-Butoxyphenyl)acetate

Description

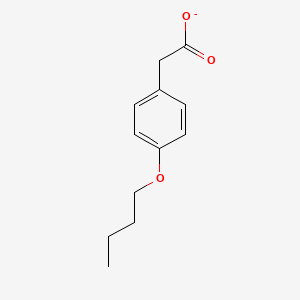

2-(4-Butoxyphenyl)acetate is an ester derivative of 2-(4-butoxyphenyl)acetic acid, characterized by a phenyl ring substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at the para position and an acetate ester (-OAc) at the benzylic carbon. This compound is structurally related to pharmaceutical intermediates and impurities, as evidenced by its inclusion in impurity profiles of drugs like bufexamac . Its butoxy chain confers moderate lipophilicity, making it relevant in medicinal chemistry for balancing solubility and membrane permeability.

Properties

Molecular Formula |

C12H15O3- |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(4-butoxyphenyl)acetate |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)/p-1 |

InChI Key |

KLJMYYFCWBVKEE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)acetate typically involves the esterification of 4-butoxyphenylacetic acid. One common method is the reaction of 4-butoxyphenylacetic acid with an alcohol (such as ethanol or methanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-Butoxybenzoic acid.

Reduction: 2-(4-Butoxyphenyl)ethanol.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-Butoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Longer alkoxy chains (e.g., hexyloxy) increase logP and reduce aqueous solubility, favoring lipid membrane penetration .

- Shorter chains (e.g., methoxy) enhance water solubility due to reduced hydrophobicity .

Ester Group Variations

The nature of the ester group significantly impacts metabolic stability and reactivity:

Key Findings :

- Bulkier ester groups (e.g., butyl) resist enzymatic hydrolysis, prolonging systemic exposure .

- β-Ketoesters (e.g., acetoacetate) are prone to rapid degradation, limiting their utility in sustained-release formulations .

Substituent Electronic Effects

Electron-donating and withdrawing groups alter reactivity and biological interactions:

Key Findings :

- Electron-withdrawing groups (e.g., -Br) lower pKa and increase electrophilicity, enhancing reactivity in nucleophilic environments .

- Hydroxyl groups (-OH) enable hydrogen bonding, improving solubility but reducing blood-brain barrier penetration .

Functional Group Comparisons

Acid vs. ester forms exhibit divergent properties:

Biological Activity

2-(4-Butoxyphenyl)acetate, also known as Butyl this compound, is an organic compound characterized by its aromatic structure and lipophilic properties. The presence of the butoxy group enhances its solubility in organic solvents, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential antimicrobial effects.

Chemical Structure and Properties

The molecular formula for this compound is CHO. Its structure features a butoxy group attached to a phenyl ring, which is further linked to an acetate moiety. This configuration contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, influencing prostaglandin synthesis and modulating inflammatory responses. This interaction positions it as a potential therapeutic agent for inflammatory conditions.

- Analgesic Properties : Given its anti-inflammatory activity, this compound may also possess analgesic properties. The modulation of pain pathways through COX inhibition could provide relief in pain-related disorders.

- Antimicrobial Potential : Some derivatives of this compound have shown promise in antimicrobial activity, indicating that further pharmacological exploration could yield new antimicrobial agents.

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural characteristics suggest it may act on various biological targets:

- Enzyme Interaction : The compound's ability to bind to COX enzymes suggests a pathway through which it can exert its anti-inflammatory effects. By inhibiting these enzymes, it may reduce the synthesis of pro-inflammatory mediators.

- Receptor Modulation : There is potential for interaction with receptors involved in pain and inflammation pathways, although specific receptors have yet to be identified in current literature.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Butoxyphenylacetic Acid | Contains a carboxylic acid group | Exhibits strong anti-inflammatory properties |

| Ethyl this compound | Ethyl group instead of butyl | Different solubility and potentially varied bioactivity |

| Butyl 2-(4-methoxyphenyl)acetate | Methoxy instead of butoxy | May possess different pharmacological effects |

This table highlights how variations in substituents can influence the biological activity and solubility of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.